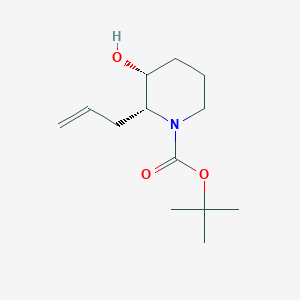

cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRHBPUNAPRDCM-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Hydroxypiperidine or derivatives thereof are common starting points.

- Allylation reagents such as allyl bromide or allyl halides are used to introduce the allyl group.

- Boc anhydride (di-tert-butyl dicarbonate) is used for nitrogen protection.

Synthetic Routes

Route A: Chemical Resolution and Protection

- Starting from racemic or achiral 3-hydroxypiperidine, chemical resolution is performed using chiral acids like tartaric acid derivatives or camphorsulfonic acid salts to separate enantiomers.

- The resolved 3-hydroxypiperidine is then protected at the nitrogen with tert-butoxycarbonyl to give (S)-1-Boc-3-hydroxypiperidine.

- Subsequent allylation at the 2-position is carried out to obtain the cis-2-allyl-3-hydroxypiperidine derivative.

- This method is known for low overall yields and multiple steps but is well-documented in literature.

Route B: Catalytic Hydrogenation and Boc Protection (Patent CN105439939A)

- 3-Hydroxypyridine is hydrogenated using rhodium on carbon catalyst under high pressure and temperature to yield 3-hydroxypiperidine with high yield (~96%).

- The 3-hydroxypiperidine is then reacted with D-pyroglutamic acid in ethanol under reflux to form a diastereomeric salt, facilitating resolution.

- The resolved (S)-3-hydroxypiperidine is protected by reaction with tert-butyl dicarbonate at 20–30 °C for 3–6 hours to form (S)-N-Boc-3-hydroxypiperidine.

- Extraction with ethyl acetate, drying, concentration, and recrystallization afford a high purity product.

- Subsequent allylation yields the target compound.

- This method optimizes cost, yield, and purity by using efficient catalytic hydrogenation and cost-effective resolving agents.

Route C: Asymmetric Synthesis

- Starting from achiral precursors such as 4-methyl phenacyl bromide, multi-step asymmetric synthesis (up to 13 steps) can be employed to build the piperidine ring with the desired stereochemistry.

- This approach achieves moderate yields (~35%) but allows for precise stereochemical control.

- The Boc group is introduced in the final steps.

Reaction Conditions and Yields

Stock Solution Preparation (Formulation Data)

For experimental and biological applications, stock solutions of this compound are prepared at various concentrations using solvents like DMSO, PEG300, Tween 80, and corn oil to ensure solubility and stability.

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.1437 mL | 20.7185 mL | 41.437 mL |

| 5 mM Solution | 0.8287 mL | 4.1437 mL | 8.2874 mL |

| 10 mM Solution | 0.4144 mL | 2.0719 mL | 4.1437 mL |

Preparation involves dissolving the compound in DMSO first, followed by sequential addition of co-solvents ensuring clarity at each step.

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Chemical Resolution | 3-Hydroxypiperidine | Resolution with chiral acid, Boc protection, allylation | Established, stereoselective | Low yield, multiple steps |

| Catalytic Hydrogenation + Resolution | 3-Hydroxypyridine | Rh/C hydrogenation, salt formation, Boc protection, allylation | High yield, cost-effective, scalable | Requires high-pressure equipment |

| Asymmetric Synthesis | Achiral precursors | Multi-step synthesis, Boc protection, allylation | Precise stereocontrol | Lengthy synthesis, moderate yield |

The preparation of this compound involves sophisticated synthetic strategies balancing stereochemical control, yield, and cost. The catalytic hydrogenation combined with diastereomeric salt resolution and Boc protection currently offers an optimized route with high yield and purity. Chemical resolution and asymmetric synthesis remain viable alternatives depending on available resources and desired scale.

The detailed reaction parameters and formulation data provide a comprehensive foundation for both laboratory synthesis and potential scale-up processes.

Chemical Reactions Analysis

Types of Reactions: Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the allyl group or reduce the piperidine ring.

Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated piperidine ring.

Scientific Research Applications

Antibacterial Activity

Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate has been investigated for its antibacterial properties. Research indicates that compounds of this class can effectively target both Gram-positive and Gram-negative bacteria, making them suitable candidates for developing broad-spectrum antibiotics. Specifically, studies have shown efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to conventional antibiotics .

Case Study:

A patent highlights the use of piperidine derivatives, including this compound, in treating bacterial infections. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a new therapeutic agent in antibiotic development .

Pharmaceutical Development

The compound serves as a scaffold for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties. As a result, it is often used in drug discovery programs aimed at developing new treatments for infectious diseases .

Research Findings:

The modular nature of the piperidine scaffold enables chemists to create diverse derivatives with tailored properties. For instance, modifications at the hydroxyl and carboxylate positions can lead to compounds with improved efficacy or reduced toxicity profiles .

Research Chemical Applications

This compound is also utilized in academic research settings as a chemical probe to study various biological processes. Its ability to interact with biological macromolecules makes it useful in biochemical assays and mechanisms of action studies .

Example Applications:

- Biochemical Assays: Used to evaluate enzyme inhibition or receptor binding.

- Mechanistic Studies: Investigated for its role in modulating cellular pathways related to bacterial resistance mechanisms.

Mechanism of Action

The mechanism of action of cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Stereochemical and Stability Considerations

- The cis configuration in all three compounds imposes spatial constraints, affecting their conformational flexibility. For example, the cis-hydroxyl and tert-butyl groups in the piperidine derivative may hinder rotation, stabilizing specific conformers crucial for chiral synthesis .

Research Findings and Limitations

- Synthetic Utility: Piperidine derivatives are preferred in drug discovery due to their metabolic stability and ability to mimic natural products. The target compound’s allyl group offers a handle for diversification, unlike the ketone or unsubstituted analogs .

- Hazard Data: The cyclopenta[c]pyrrole analog’s safety data sheet highlights the need for precautions (e.g., consulting physicians upon exposure), suggesting similar handling protocols may apply to the tert-butyl ester class .

- Knowledge Gaps: Specific data on the target compound’s synthesis, biological activity, or spectroscopic properties are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate (CAS Number: 616890-33-6) is a compound of significant interest in both organic chemistry and pharmacology. With the molecular formula C₁₃H₂₃NO₃, it features a piperidine ring, a hydroxyl group, and a carboxylate moiety, which contribute to its diverse biological activities and synthetic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural characteristics of this compound are pivotal to its biological activity. The compound’s piperidine ring structure is essential for its interaction with biological targets. Here is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Weight | 241.33 g/mol |

| Solubility | Slightly soluble in chloroform and methanol, DMSO |

| Melting Point | Not available |

| Boiling Point | Not available |

Research indicates that this compound interacts with various neurotransmitter systems, particularly influencing dopamine and serotonin pathways. Its hydroxyl group and the piperidine ring play crucial roles in binding to biological targets, suggesting potential modulation of neurotransmitter receptor activity. However, specific mechanisms remain to be fully elucidated due to limited literature on direct interactions.

Pharmacological Potential

Preliminary studies suggest that this compound may serve as a lead compound in developing therapeutic agents for neurological disorders. Its ability to influence neurotransmitter systems positions it as a candidate for further investigation in pharmacological applications.

Case Studies

- Neurotransmitter Interaction : A study indicated that derivatives of this compound could modulate receptor activity involved in neurotransmission, potentially leading to therapeutic effects in conditions such as depression or anxiety.

- Dipeptide Synthesis : The compound has been successfully employed as a starting material for synthesizing dipeptides, demonstrating satisfactory yields in short reaction times (approximately 15 minutes) when coupled with standard reagents.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cis-Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate | Contains a fluorine atom instead of an allyl group | Potentially different pharmacological properties |

| Cis-Tert-butyl 2-methylpiperidine-1-carboxylate | Contains a methyl group instead of an allyl group | May exhibit different reactivity and biological activity |

| (R)-1-Boc-3-hydroxypiperidine | Has a Boc protecting group | Used extensively in peptide synthesis |

Research Findings

Recent studies have highlighted the synthesis pathways for this compound, focusing on methods that yield high purity and yield through multi-step reactions. These reactions often involve specific reagents such as L-selectride in anhydrous solvents.

Q & A

Q. What are the critical steps in synthesizing cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate, and how are intermediates characterized?

Synthesis typically involves functional group transformations on a piperidine scaffold. Key steps include:

- Tosylation of hydroxyl groups : Use p-toluenesulfonyl chloride in pyridine to convert alcohols to tosylates, enabling nucleophilic substitution. Yields vary significantly based on stereochemistry (e.g., cis-tosylates yield ~53% vs. trans at 68%) .

- Azide formation : Replace tosyl groups with sodium azide (NaN₃) in DMF. Reaction rates differ between stereoisomers (trans-tosylates react twice as fast as cis) .

- Purification : Utilize column chromatography and confirm intermediates via TLC and NMR.

Q. How is the stereochemical configuration of the compound validated?

- X-ray crystallography : Refinement using programs like SHELXL (part of the SHELX suite) resolves absolute configuration. SHELX is robust for high-resolution data and twinned crystals .

- NMR analysis : Coupling constants (e.g., J values for axial/equatorial protons) and NOE correlations distinguish cis/trans isomers. For example, 3-hydroxyl and allyl group spatial relationships are confirmed through NOESY .

Q. What safety protocols are essential during synthesis due to the compound’s hazards?

- Personal protective equipment (PPE) : Wear chemical-resistant suits, P95 respirators, and eye protection to mitigate risks of skin/eye irritation and respiratory exposure .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols, especially during steps generating reactive intermediates (e.g., azide formation) .

- Waste disposal : Avoid draining organic waste; use sealed containers for azide byproducts to prevent explosive residue accumulation .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

- Multi-technique cross-validation : Combine ¹H/¹³C NMR, IR, and HRMS to resolve ambiguities. For example, allyl group regiochemistry can be misassigned via NMR alone but confirmed via IR (C=O stretch at ~1700 cm⁻¹ for the tert-butyl carbamate) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for candidate structures. This method resolves discrepancies in piperidine ring conformers .

Q. What strategies improve reaction yields in sterically hindered environments (e.g., tert-butyl group)?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in SN2 reactions. For example, DMF enhances azide substitution rates by reducing steric crowding .

- Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation or sulfonylation steps, as seen in sulfonate ester synthesis from hydroxyl precursors .

- Temperature control : Perform reactions at low temperatures (–50°C) to minimize side reactions, such as epimerization during sulfonyl chloride coupling .

Q. How do physicochemical properties (e.g., boiling point variability) influence purification strategies?

- Distillation challenges : The compound’s high boiling point (325.8±35.0°C) and thermal sensitivity preclude simple distillation. Instead, use recrystallization from ethanol/water mixtures or flash chromatography with ethyl acetate/hexane gradients .

- Handling hygroscopicity : Store the compound under inert gas (N₂/Ar) at <28°C to prevent hydrolysis of the tert-butyl carbamate group .

Q. What methodologies address incomplete toxicological data for risk assessment in biological studies?

- In silico toxicity prediction : Use tools like ProTox-II or ADMET predictors to estimate acute oral toxicity (e.g., LD₅₀) and prioritize in vitro testing .

- In vitro assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity, given the absence of carcinogenicity data per IARC/ACGIH classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.